![molecular formula C16H27N5O B5505975 N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)
N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to "N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine" involves complex chemical processes, including nucleophilic substitution reactions and electrophilic fluorination. For instance, a series of pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by nucleophilic substitution reactions, demonstrating potential anticancer properties (Mallesha et al., 2012). Similarly, electrophilic fluorination was employed to synthesize compounds for imaging dopamine receptors (Eskola et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals varied configurations and potential for diverse biological activities. Conformational studies on sigma-receptor ligands highlight the significance of nitrogen orientation for binding interactions (de Costa et al., 1993). This suggests a detailed understanding of molecular geometry is crucial for the development of compounds with specific activities.
Chemical Reactions and Properties
Chemical reactions involving "this compound" and its derivatives can be complex, involving carbonylation reactions and synthesis of novel compounds. For example, a novel carbonylation at a C−H bond in the piperazine ring was demonstrated, showcasing the intricate chemistry of such compounds (Ishii et al., 1997).
科学的研究の応用
Selective Receptor Targeting
Research on compounds with structural elements similar to "N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine" has shown potential in selectively targeting specific receptors in the brain, such as the 5-HT1A receptors. These receptors are implicated in the pathophysiology of anxiety and depression, making such compounds of interest for novel drug development in treating these conditions. For example, studies using positron emission tomography (PET) have explored the occupancy of 5-HT1A receptors by novel antagonists to understand their therapeutic potential (E. Rabiner et al., 2002).
特性
IUPAC Name |
1-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-5-17-16-18-13(4)11-14(19-16)20-6-8-21(9-7-20)15(22)10-12(2)3/h11-12H,5-10H2,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMYDZGJUGMHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。